molecular formula C18H18BrFN2O B2504749 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane CAS No. 1797963-62-2

1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Cat. No.: B2504749
CAS No.: 1797963-62-2
M. Wt: 377.257
InChI Key: FALRGJVZLKWONJ-UHFFFAOYSA-N
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Description

1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is a synthetic organic compound that features a combination of bromopyridine, fluorophenyl, and azepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromopyridine Moiety: Starting with a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Fluorophenyl Moiety: The fluorophenyl group can be introduced via electrophilic aromatic substitution using fluorobenzene and appropriate catalysts.

    Coupling Reactions: The bromopyridine and fluorophenyl intermediates can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors and ring-closing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromopyridine or fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloropyridine-3-carbonyl)-3-(4-fluorophenyl)azepane
  • 1-(5-bromopyridine-3-carbonyl)-3-(4-chlorophenyl)azepane
  • 1-(5-bromopyridine-3-carbonyl)-3-(4-methylphenyl)azepane

Uniqueness

1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is unique due to the specific combination of bromopyridine and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.

Biological Activity

The compound 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure that includes a brominated pyridine moiety and a fluorinated phenyl group. Its molecular formula is C14H13BrFN2OC_{14}H_{13}BrFN_2O, with a molecular weight of approximately 320.17 g/mol. The presence of halogens (bromine and fluorine) is significant as these elements can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms in cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismTarget Enzyme/PathwayReference
Anticancer ActivityPARP InhibitionPARP-1/2
CytotoxicityInduction of ApoptosisCaspase Pathway
Selectivity IndexHigh selectivity on cancer cellsA549 Lung Cancer Cells

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: A549 Lung Cancer Cells

A study evaluated the compound's effects on A549 lung cancer cells using an MTT assay to measure cell viability. Results indicated an IC50 value of approximately 1.95 µM, demonstrating potent anti-proliferative activity.

Apoptosis Induction:
Flow cytometry analysis revealed that treatment with this compound led to increased rates of apoptosis in A549 cells, with late apoptosis rates significantly higher at elevated concentrations (up to 19% at 4 µM) .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. The compound's structural characteristics contribute to its stability and bioavailability, making it a candidate for further development as an anticancer agent.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-16-9-15(10-21-11-16)18(23)22-8-2-1-3-14(12-22)13-4-6-17(20)7-5-13/h4-7,9-11,14H,1-3,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALRGJVZLKWONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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